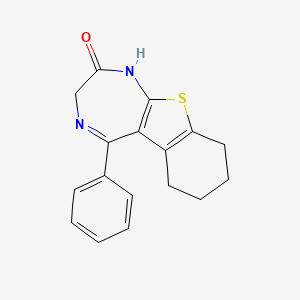

苯替氮卓

描述

它具有抗焦虑、抗惊厥、镇静和骨骼肌松弛的特性 . 苯它则平主要用于其抗焦虑作用,以口服方式给药。

科学研究应用

作用机制

苯它则平通过增强γ-氨基丁酸(GABA)的活性发挥作用,GABA 是中枢神经系统中主要的一种抑制性神经递质。它在 GABA-A 受体上起正变构调节剂的作用,增加 GABA 对其受体的亲和力。这会导致苯它则平的镇静、催眠、抗焦虑、抗惊厥和肌肉松弛作用 .

生化分析

Biochemical Properties

Bentazepam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This interaction increases the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Bentazepam also interacts with other central nervous system depressants, such as thalidomide and theophylline, which can enhance or decrease its therapeutic efficacy .

Cellular Effects

Bentazepam influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Bentazepam enhances the inhibitory neurotransmission in the central nervous system, leading to reduced neuronal excitability and muscle relaxation . It also impacts gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor regulation.

Molecular Mechanism

The molecular mechanism of Bentazepam involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Bentazepam binds to the GABA-A receptor, increasing the receptor’s affinity for GABA and enhancing its inhibitory effects . This binding interaction leads to the opening of chloride channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability. Bentazepam also inhibits certain enzymes involved in neurotransmitter metabolism, further contributing to its anxiolytic and sedative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bentazepam change over time due to its stability, degradation, and long-term effects on cellular function. Bentazepam has a relatively short elimination half-life of 2-4 hours, which means its effects diminish relatively quickly . Prolonged use of Bentazepam can lead to tolerance, dependence, and potential withdrawal symptoms. Studies have shown that Bentazepam can cause severe liver damage and hepatitis, although these effects are considered rare .

Dosage Effects in Animal Models

The effects of Bentazepam vary with different dosages in animal models. At low doses, Bentazepam exhibits anxiolytic and muscle relaxant effects without significant adverse effects . At high doses, Bentazepam can cause central nervous system depression, leading to symptoms such as somnolence, asthenia, and respiratory failure . Toxic effects, including coma and severe liver damage, have been observed at very high doses .

Metabolic Pathways

Bentazepam is metabolized primarily in the liver, where it undergoes hepatic metabolism . The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of Bentazepam into its metabolites. These metabolites are then excreted through the renal system. Bentazepam’s metabolism can be influenced by other drugs that interact with the same metabolic pathways, potentially altering its therapeutic efficacy and toxicity .

Transport and Distribution

Bentazepam is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and reaches peak plasma concentrations within approximately 2.5 hours . Bentazepam is then distributed throughout the body, including the central nervous system, where it exerts its effects. The transport and distribution of Bentazepam can be influenced by factors such as protein binding and the presence of transporters that facilitate its movement across cell membranes .

Subcellular Localization

The subcellular localization of Bentazepam is primarily within the central nervous system, where it interacts with GABA-A receptors on neuronal membranes . Bentazepam’s activity and function are influenced by its localization within specific compartments or organelles. Post-translational modifications, such as phosphorylation, can also affect Bentazepam’s targeting and activity within cells .

准备方法

苯它则平的合成涉及多个步骤。一种常见的合成路线包括 2-氨基苯硫酚与苯甲酰氯反应生成 2-苯甲酰氨基苯硫酚。然后将该中间体与氯甲酸乙酯环化,生成噻吩二氮卓核心结构 . 工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化,以确保高产率和高纯度。

化学反应分析

苯它则平会发生各种化学反应,包括:

氧化: 苯它则平可以被氧化生成亚砜和砜。

还原: 还原反应可以将苯它则平转化为其相应的硫醇衍生物。

这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂和溴等卤化剂。由这些反应形成的主要产物取决于所用条件和试剂的具体情况。

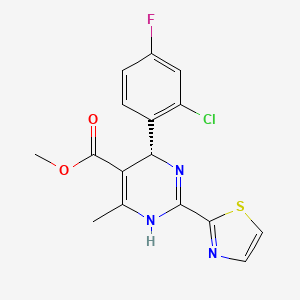

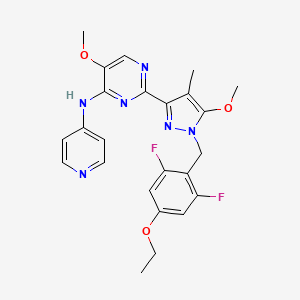

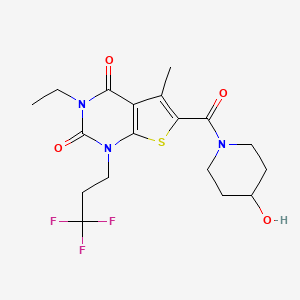

相似化合物的比较

苯它则平与其他苯二氮卓类药物如地西泮、劳拉西泮和氯氮卓类似。它的独特之处在于其噻吩二氮卓结构,赋予其不同的药代动力学特性。例如,苯它则平的消除半衰期(2-4 小时)比地西泮(20-100 小时)短 . 其他类似化合物包括氯噻安定和依替唑仑,它们也属于噻吩二氮卓类 .

苯它则平独特的结构和药理学特征使其成为临床和研究目的的宝贵化合物。

属性

IUPAC Name |

5-phenyl-1,3,6,7,8,9-hexahydro-[1]benzothiolo[2,3-e][1,4]diazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-14-10-18-16(11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)21-17(15)19-14/h1-3,6-7H,4-5,8-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZFEOPQVZBNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)NC(=O)CN=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897431 | |

| Record name | Bentazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085894 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29462-18-8 | |

| Record name | Bentazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29462-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bentazepam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029462188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bentazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENTAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66JKK43S1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B605942.png)

![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)

![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)